4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one
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Overview
Description
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one is a poly (ADP-ribose) polymerase (PARP) inhibitor, potentially used for the treatment of solid tumors . This compound is known for its complex structure, which includes a trifluoromethyl group and a triazolo-pyrazine ring, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one involves multiple steps. One common method includes the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction is carried out in dichloromethane (DCM) at room temperature, yielding the desired product in excellent yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. The reactions are typically carried out at room temperature, ensuring mild conditions to achieve high yields .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and chemical properties .
Scientific Research Applications
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one involves inhibiting the activity of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for survival .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds share a similar triazolo-pyrazine ring structure and exhibit comparable biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These derivatives are also known for their anticancer properties and are studied for their potential as dual c-Met/VEGFR-2 inhibitors.
Uniqueness
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one stands out due to its specific structure, which includes a trifluoromethyl group and a phthalazinone moiety. This unique combination contributes to its potent PARP inhibitory activity and its potential use in cancer therapy .
Properties
Molecular Formula |
C22H16F4N6O2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9,17H,7-8,10-11H2 |
InChI Key |
UTLXMUCAEVECFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4)F |
Origin of Product |
United States |
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